Tris(4-aminophenyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5981-09-9 | |
| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Tris 4 Aminophenyl Amine and Its Derivatives
Established Synthetic Routes for TAPA
The most prevalent and well-documented method for synthesizing Tris(4-aminophenyl)amine involves a two-step process starting from nitro-aromatic precursors. This approach is favored for its reliability and the commercial availability of the starting materials.
The cornerstone of TAPA synthesis is the preparation of an intermediate, tris(4-nitrophenyl)amine (B15934) (TNPA), followed by its reduction to the final triamine product. acs.org
Step 1: Synthesis of Tris(4-nitrophenyl)amine (TNPA) The initial step involves a nucleophilic aromatic substitution reaction. acs.org Typically, 4-nitroaniline (B120555) is reacted with an excess of 1-fluoro-4-nitrobenzene. acs.org The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is heated at elevated temperatures, often around 120°C, for an extended period, which can be up to 48 hours, to ensure complete reaction. acs.org Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is neutralized, filtered, and washed to yield TNPA as a solid. acs.org
Step 2: Reduction of TNPA to TAPA The second step is the reduction of the three nitro groups of TNPA to primary amine groups to form TAPA. acs.org This transformation is most commonly achieved through catalytic hydrogenation or chemical reduction. A widely used method employs a palladium on activated charcoal (Pd/C) catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent. acs.orgasme.org The reaction is typically conducted in a solvent such as ethanol (B145695) or N,N-dimethylformamide (DMF) under reflux conditions or at elevated temperatures (e.g., 80°C). acs.orgasme.org The reaction time can vary significantly, from hours to days, to achieve complete reduction. acs.orgrsc.org After the reaction, the catalyst is removed by filtration, and the product is isolated by removing the solvent and subsequent purification, often by recrystallization, to yield TAPA. asme.orgrsc.org
Table 1: Typical Multi-Step Synthesis Protocol for TAPA
| Step | Precursor(s) | Key Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1. Nitration | 4-Nitroaniline, 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMSO | 120°C, 48 h | 77% | acs.org |
| 2. Reduction | Tris(4-nitrophenyl)amine | Hydrazine hydrate, Pd/C | Ethanol | Reflux, 48 h | ~90% | acs.orgrsc.org |
While the nitration-reduction pathway is standard, alternative methods and modifications have been explored to improve efficiency, avoid certain reagents, or start from different precursors.
One notable alternative route bypasses the nitro-intermediate entirely. This method involves the direct acid-catalyzed trimerization of 4-aminobenzonitrile. rsc.org The reaction is mediated by a strong acid, such as triflic acid (CF₃SO₃H), in a solvent like chloroform (B151607) at low temperatures. While this route offers a more direct synthesis, it can be challenged by the limited solubility of the starting material and the handling requirements of the corrosive acid.
Modifications to the standard reduction step have also been investigated. While hydrazine hydrate is a common reducing agent, others have been employed. For instance, catalytic hydrogenation using hydrogen gas (H₂) under pressure in a hydrogenator is an effective method. rsc.org Another chemical reducing agent that has been explored is sodium dithionite (B78146) (Na₂S₂O₄), although it may result in lower yields due to incomplete reduction. A combination of tin (Sn) and hydrochloric acid (HCl) in ethanol has also been reported for the reduction of TNPA. lookchem.comscribd.com
Table 2: Comparison of Reducing Agents for TNPA to TAPA Conversion
| Reducing Agent/System | Catalyst | Solvent | Typical Conditions | Notes | Reference |
|---|---|---|---|---|---|
| Hydrazine hydrate | Pd/C | Ethanol / DMF | Reflux or 80-85°C | Widely used, high yield | acs.orgasme.org |
| Hydrogen (H₂) | Pd/C | Tetrahydrofuran | Room Temp., 1.2 MPa | High yield (95%) | rsc.org |
| Tin (Sn) / HCl | - | Ethanol / Water | Reflux, 16 h | Classic reduction method | lookchem.comscribd.com |
| Sodium dithionite (Na₂S₂O₄) | - | Aqueous ethanol | - | Lower yields (70-75%) reported |
Multi-Step Synthesis from Precursors
Synthesis of TAPA Derivatives and Analogs
The synthetic utility of TAPA stems from the reactivity of its three primary amino groups, which serve as points for functionalization and polymerization. This allows TAPA to be used as a core building block for a diverse range of derivatives and complex macromolecular structures.
The primary amine functionalities of TAPA can undergo a variety of chemical reactions to create new covalent bonds, leading to the formation of more complex molecules and polymers.
Polycondensation Reactions: TAPA is frequently used as a triamine monomer in polycondensation reactions with dianhydrides to synthesize hyperbranched or cross-linked polyimides. acs.orgasme.org For example, reacting TAPA with pyromellitic dianhydride (PMDA) or naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) at high temperatures results in the formation of robust, three-dimensional polyimide networks. acs.orgasme.org These reactions are crucial for developing high-performance materials.
Schiff-Base Condensation: The amine groups of TAPA readily react with aldehydes to form imine linkages (-C=N-). This Schiff-base reaction is fundamental to the synthesis of Covalent Organic Frameworks (COFs). By reacting TAPA with multifunctional aldehyde linkers, such as tris(4-formylphenyl)amine (B39881), porous crystalline polymers with well-defined structures can be constructed.
Amide Formation: TAPA can react with carboxylic acids or their derivatives to form amides. For instance, the reaction of TAPA with 3-thiophenezoic acid in methanol (B129727) under reflux conditions yields the corresponding tris-amide derivative. scribd.com
The functionalization of TAPA leads to a wide variety of derivatives, each designed for specific applications in materials science. The preparation of these derivatives leverages the reactions described above to build larger, functional architectures.
The synthesis of TAPA-based polyimides is a prime example. asme.org A typical procedure involves the polycondensation of TAPA with a dianhydride like PMDA in a high-boiling solvent such as m-cresol, often with a catalyst like isoquinoline (B145761). The reaction is performed under a staged heating profile, reaching temperatures up to 200°C to ensure the formation of the final polyimide structure. asme.org
Another significant class of derivatives is TAPA-based Covalent Organic Frameworks (COFs). These are synthesized under solvothermal conditions, where TAPA is combined with a complementary aldehyde-containing monomer. The reaction often takes place in a mixture of solvents, sometimes with an acid catalyst like scandium(III) triflate, to promote the formation of the crystalline, porous imine-linked framework.
Table 3: Examples of TAPA-Based Derivatives
| Reactant(s) | Derivative Type | Key Reaction | Resulting Compound/Material | Reference |
|---|---|---|---|---|
| TAPA, Pyromellitic dianhydride (PMDA) | Polyimide | Polycondensation | TAPA-PMDA Polyimide | acs.orgasme.org |
| TAPA, Tris(4-formylphenyl)amine | Covalent Organic Framework | Schiff-base condensation | TPA-COF | |
| TAPA, 3-Thiophenezoic acid | Tris-amide | Amidation | Tris-4-amidophenyl thiophene | scribd.com |
Advanced Material Design and Fabrication Utilizing Tris 4 Aminophenyl Amine
Covalent Organic Frameworks (COFs) based on TAPA
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. nih.govacs.org TAPA is a key monomer in the synthesis of various COFs due to its threefold symmetry and reactive amine groups, which facilitate the formation of robust and porous two-dimensional (2D) and three-dimensional (3D) networks. soken.ac.jp
The utility of Tris(4-aminophenyl)amine (TAPA) as a C₃-symmetric triamine building block is fundamental to the construction of various covalent organic frameworks (COFs). Its three primary amine groups serve as reactive sites for covalent bond formation with complementary monomers, such as those containing aldehyde or anhydride (B1165640) functionalities. This directional bonding approach allows for the predictable assembly of porous crystalline materials with hexagonal micropores. tudelft.nl
The central nitrogen atom in TAPA provides more rotational freedom compared to other trigonal linkers like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). nih.gov This flexibility can influence the resulting COF's structural properties, such as pore accessibility. nih.gov For instance, in certain COF structures, the rotation of the TAPA molecule can lead to the formation of favorable potential wells, which can be advantageous for applications like gas adsorption. nih.gov The choice of TAPA as a building block, therefore, plays a significant role in dictating the ultimate properties and performance of the resulting COF material. acs.org
Schiff-base condensation is a widely employed reversible reaction for the synthesis of crystalline and porous COFs. magtech.com.cnrsc.org This reaction involves the condensation of an amine, such as TAPA, with an aldehyde-containing monomer to form an imine linkage (-C=N-). nih.govacs.org The reversibility of this reaction allows for "error-checking" and self-healing during the synthesis process, which is crucial for the formation of highly ordered crystalline structures. soken.ac.jp
The synthesis of TAPA-based COFs via Schiff-base reactions is often carried out under solvothermal conditions. researchgate.net For example, TAPA can be reacted with terephthalaldehyde (B141574) (PDA) to construct a TAPA-PDA-based COF. nih.gov The use of acid catalysts is critical in Schiff-base condensations as it facilitates the dehydration of the hemiaminal intermediate to form the final imine product. acs.orgnih.gov This method has been successfully used to create COFs with applications in various fields, including electrochromism. nih.gov
A notable example is the TAPA-PDA ecCOF, which demonstrates four-state electrochromism (orange, pear, green, and cyan), highlighting the potential of TAPA-based COFs in advanced electronic devices. nih.govresearchgate.net
Polyimide Covalent Organic Frameworks (COF-PIs) are a subclass of COFs known for their exceptional thermal and chemical stability. nih.govacs.org These materials are synthesized through the imidization reaction between an aromatic triamine like TAPA and an aromatic dianhydride. nih.govacs.org
The synthesis of COF-PIs typically involves a solvothermal approach using a solvent mixture such as N-methyl-2-pyrrolidone (NMP) and meta-cresol, with isoquinoline (B145761) acting as a catalyst. nih.gov For instance, TAPA can be reacted with pyromellitic dianhydride (PMDA) or 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) to form highly stable polyimide COFs. nih.govacs.org The formation of the imide linkage is confirmed by the appearance of characteristic vibrational signals in Fourier-transform infrared (FT-IR) spectra. nih.govacs.org
TAPA-based COF-PIs exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. nih.govacs.org These materials have shown promise in various applications, including gas capture and as electrode materials in batteries. nih.govacs.org The specific combination of TAPA with different dianhydrides allows for the tuning of properties such as pore size and redox activity. nih.gov
| COF-PI | Precursors | Thermal Stability (TGA) | Key FT-IR Peaks (cm⁻¹) |
| PIB | TAPA + PMDA | 525 °C | 1726, 1778 (C=O), 1375 (C-N-C) |
| PID | TAPA + NTCDA | 520 °C | 1672, 1716 (C=O), 1344 (C-N-C) |
Table 1: Properties of TAPA-based Polyimide COFs. Data sourced from nih.govacs.org.
Recent advancements have also focused on more sustainable synthesis methods for TAPA-based COF-PIs, such as alcohol-assisted hydrothermal polymerization (aaHTP), which reduces the reliance on toxic solvents. acs.orgrsc.orgnih.gov
The design of TAPA-based COFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. soken.ac.jp The topology of the resulting COF is determined by the symmetry and dimensions of the constituent monomers. acs.orgmdpi.com
A key design consideration for TAPA-COFs is the potential for the framework to deviate from a perfectly flat 2D structure. Density functional theory (DFT) calculations have shown that it is energetically favorable for the benzene (B151609) rings of the TAPA linker to exhibit torsion, breaking the 2D symmetry. nih.govacs.org This torsion can lead to a shrinking of the pore width and an elongation of the pore walls. acs.org The stacking of these non-planar 2D sheets, typically in an eclipsed perpendicular arrangement, creates one-dimensional channels. nih.gov
The choice of the linker molecule paired with TAPA also significantly influences the properties of the resulting COF. For instance, in CO₂ adsorption applications, TAPA-containing COFs have demonstrated that small molecular changes in the framework can lead to significantly different CO₂ capacities. acs.org This highlights the importance of precise structural control in designing TAPA-COFs for specific applications. acs.org
Two-dimensional (2D) COFs can be exfoliated into few-layer nanosheets, which can enhance their performance in certain applications by exposing more active sites. rsc.orgresearchgate.netnih.gov TAPA-based redox-active imide COFs are particularly interesting candidates for exfoliation.
One such example is a COF constructed from TAPA and naphthalene-1,4,5,8-tetracarboxylic dianhydride (NDA), referred to as NT COF. rsc.org This 2D crystalline polyarylimide possesses a regular arrangement of electron donor (triphenylamine from TAPA) and electron acceptor (naphthalenediimide from NDA) units, making it highly redox-active. rsc.orgrsc.org
The exfoliation of NT COF into a colloidal dispersion provides better contact between the COF particles and allows for easier access to the active sites. rsc.org This is beneficial for applications such as chemiresistive gas sensing. For instance, an exfoliated NT COF-based sensor has demonstrated the ability to detect hydrogen gas, with the sensing mechanism attributed to a charge transfer interaction between H₂ and the NDI linker. rsc.orgrsc.org The exfoliated material retains the crystal structure of the bulk COF, ensuring that the advantageous electronic properties are largely maintained. researchgate.net
| Material | Precursors | Key Feature | Application |
| eNT COF | TAPA + NDA | Exfoliated 2D nanosheets | Hydrogen gas sensing |
Table 2: Exfoliated TAPA-based Redox-Active Imide COF. Data sourced from rsc.org.
Structural Design Principles for TAPA-COFs
TAPA-Based Polymers and Hybrid Materials
Beyond COFs, TAPA is also a valuable monomer for the synthesis of other polymers and hybrid materials. Its trifunctional nature allows for the creation of crosslinked polymer networks with high thermal stability and specific functionalities. For example, polyimides synthesized from TAPA and various dianhydrides are not only used in COFs but also as high-performance polymers in their own right. nih.govresearchgate.net
TAPA can also be incorporated into hybrid materials, which are composites consisting of two or more constituents at the nanometer or molecular level. metallurgyfordummies.com These materials can combine the properties of organic polymers with those of inorganic components. For instance, TAPA-based polymers can be integrated with inorganic semiconductors to create hybrid photocatalysts with enhanced light absorption and charge separation properties. researchgate.net The development of polymer-based hybrid materials is a rapidly growing field, with applications in areas such as optical sensors and advanced composites. rsc.orgmdpi.comnih.gov
Polyimines and Polyimides
The primary amine functionalities of TAPA readily react with carbonyl-containing monomers, such as aldehydes and dianhydrides, to form robust polymeric networks.
Polyimines: The condensation reaction between TAPA and aldehydes, known as a Schiff-base reaction, results in the formation of polyimines (also known as azomethines). digitellinc.com These reactions can be used to produce Covalent Organic Frameworks (COFs) and other porous materials. For instance, polyimine networks formed from TAPA are foundational to creating discrete, cage-like polyhedra and larger, crystalline COF films. digitellinc.comberkeley.edu
Polyimides: TAPA is extensively used to synthesize hyperbranched and cross-linked polyimides, which are known for their exceptional thermal and chemical stability. mdpi.comresearchgate.netjrmds.in The reaction typically involves the polycondensation of TAPA with various aromatic dianhydrides. acs.orgresearchgate.net For example, a hyperbranched polyimide can be prepared by reacting TAPA with pyromellitic dianhydride (PMDA). acs.orgnih.gov In one solvent-free synthesis method, a mixture of TAPA and PMDA is heated to 300 °C, where the melted PMDA acts as both a reactant and the reaction medium, yielding a blackish polyimide product. acs.org The resulting polyimides often form network topologies with high surface areas and can be engineered for specific applications like gas separation and the selective adsorption of organic vapors. jrmds.innih.gov
Table 1: Synthesis and Properties of TAPA-Based Polyimides
| Dianhydride Monomer | Resulting Polyimide | Key Properties & Findings |
|---|---|---|
| Pyromellitic dianhydride (PMDA) | TAPA-PMDA Polyimide | Synthesized via a solvent-free melt reaction at 300 °C; forms a thermally stable, blackish solid. acs.org Used to create composites with graphitic carbon nitride for photocatalysis. researchgate.net |
| Naphthalene-1,4,5,8-tetracarboxylic dianhydride | NDI-TAPA Polyimide (PAF-110) | Forms a crystalline porous aromatic framework with high thermal stability; exhibits selective adsorption of acetylene (B1199291) over ethylene (B1197577). jrmds.innih.gov |
| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | TAPA-6FDA Hyperbranched Polyimide | Used to prepare hyperbranched network polyimides for gas separation membranes. researchgate.netnih.gov The structure creates open cavities, increasing gas permeability. nih.gov |
Porous Polymers
The rigid, three-dimensional structure of TAPA makes it an excellent building block for a variety of porous polymers, including Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs). jrmds.innih.gov These materials are characterized by high surface areas, tunable porosity, and robust structures.
TAPA-based porous polymers are synthesized through condensation reactions, often with aldehyde or anhydride co-monomers, to create extended networks. jrmds.innih.gov One notable example is PAF-110, a crystalline polyimide porous organic framework created from the imidization of TAPA and naphthalene-1,4,5,8-tetracarboxylic dianhydride. nih.gov This material demonstrates significant thermal stability and a notable selectivity for acetylene over ethylene, a critical separation in the petrochemical industry. nih.gov The selectivity is attributed to stronger electrostatic interactions between acetylene and the carbonyl oxygen atoms within the framework. nih.gov
Table 2: Research Findings on TAPA-Based Porous Polymers
| Polymer Name | Co-monomer(s) | BET Surface Area (m²/g) | Application / Key Finding |
|---|---|---|---|
| PAF-110 | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | ~721 | Selective adsorption of acetylene (C₂H₂) over ethylene (C₂H₄). jrmds.innih.gov |
| TPA-OMe | 2,5-dimethoxyterephthaldehyde | Not Specified | Metal-free electrocatalyst for the hydrogen evolution reaction (HER). nih.gov |
| TPA-NO₂ | 2,5-dinitroterephthaldehyde | Not Specified | Metal-free electrocatalyst for the hydrogen evolution reaction (HER). nih.gov |
| t-COF | Tris(4-formylphenyl)amine (B39881) (TFPA) | Not Specified | Showed significant electrochemiluminescence (ECL) activity due to its donor-acceptor architecture. rsc.org |
Inorganic Cages
TAPA and its derivatives serve as versatile multitopic ligands for the construction of complex, discrete inorganic cages and metallosupramolecular architectures. mdpi.comresearchgate.netresearchgate.net These structures are formed through the self-assembly of TAPA-based synthons with metal ions. acs.org
In one approach, TAPA is used as a polyamine synthon to react with tetraformylphenol acs.orgarene derivatives. acs.org This reaction assembles into large, chiral porous organic cages (CPOCs) with complex geometries, such as a [6 + 8] truncated octahedral structure. acs.org This specific cage possesses an internal diameter of approximately 3.1 nm and a high specific surface area, making it one of the largest reported CPOCs. acs.org
Another strategy involves using TAPA to form adamantane-like polyhedra that can be linked into infinite three-dimensional systems called catenated covalent organic frameworks (catena-COFs). berkeley.edu In this process, TAPA is linked with a dialdehyde, and the interlocking of the resulting polyhedra is templated by copper(I) ions. berkeley.edu The resulting materials exhibit high thermal stability up to 500 °C. berkeley.edu
Table 3: Examples of TAPA-Based Cage Structures
| Cage Type | Co-Reactant / Metal Ion | Resulting Structure | Key Feature |
|---|---|---|---|
| Chiral Porous Organic Cage (CPOC) | Tetraformylphenol acs.orgarene | [6 + 8] truncated octahedron | Large internal cavity (~3.1 nm diameter), high surface area (~1300 m²/g), and used for chiral sensing. acs.org |
| Catenated COF (catena-COF-805) | [Cu(4,4′-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde)₂]BF₄ | Adamantane-like polyhedra interlocked in a bor-type structure | An infinite, three-dimensional catenated framework with high thermal stability. berkeley.edu |
| Tetrahedral Metal Cage | N,N',N-tris(4-phenyl)aminetris(oxamate) ligand with Co(III) | [Co₄(tpatox)₄]¹²⁻ tetrahedral cage | Forms the building block for larger, porous metal-organic frameworks. researchgate.net |
Graphene Oxide-TAPA Composites
Graphene oxide (GO) is often functionalized with TAPA to create three-dimensional composite materials with enhanced properties for environmental remediation. researchgate.netmdpi.com The propeller-like shape of TAPA helps to disrupt the aggregation of GO sheets, while its amine groups provide active sites for chelation and adsorption. researchgate.net
GO-TAPA composites are typically prepared through a one-step ultrasonic treatment or by grafting TAPA onto GO scaffolds, sometimes in the presence of magnetic nanoparticles to facilitate separation. researchgate.netmdpi.com These composites have shown significant efficacy in adsorbing heavy metals and rare earth elements (REEs) from aqueous solutions. researchgate.netd-nb.info For example, GO-TAPA composites have been used to adsorb Y(III), Nd(III), Er(III), La(III), and Yb(III), with the coating of TAPA improving the surface area and selectivity for these ions. researchgate.net In another application, magnetic GO-based covalent organic frameworks were prepared by grafting TAPA and 2,4,6-triformylphloroglucinol onto Fe₃O₄ nanoparticles anchored on GO, creating a material with effective adsorption properties. mdpi.combohrium.com
Table 4: Adsorption Performance of Graphene Oxide-TAPA Composites for Rare Earth Elements
| Composite | Target Ion | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| GO-TAPA | Y(III) | 10.52 |
| GO-TAPA | La(III) | 11.24 |
| GO-TAPA | Nd(III) | 20.60 |
| GO-TAPA | Er(III) | 26.52 |
| GO-TAPA | Yb(III) | 30.88 |
Data sourced from a study on the adsorption of REEs by GO-TAPA composites. researchgate.net
Interfacial Polymerization Techniques for TAPA-Based Films
Interfacial polymerization (IP) is a powerful technique for fabricating thin, uniform, and defect-free films from TAPA for applications in sensing and membrane separations. acs.orgresearchgate.net This method confines the polymerization reaction to the interface between two immiscible phases, such as liquid-liquid or air-liquid interfaces. acs.orgmdpi.com This confinement allows for the controlled, two-dimensional growth of polymeric films, including covalent organic frameworks. rsc.orgacs.org
For example, a nanofilm for ozone detection was fabricated through a condensation reaction between TAPA and 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde at a humid air/DMSO interface. acs.org In another application, self-standing COF films for molecular separation were created by confining the polymerization of TAPA and an aldehyde monomer at the interface between dichloromethane (B109758) and water. researchgate.net The properties of the resulting film, such as thickness and crystallinity, can be tuned by adjusting monomer concentrations, reaction time, and the nature of the interface. acs.org The ability to form thin, ordered films is crucial for creating functional devices like chemical sensors and high-performance nanofiltration membranes. acs.orgacs.org
Table 5: TAPA-Based Films Fabricated by Interfacial Polymerization | Film Type | Co-monomer | Interface | Thickness | Application | | :--- | :--- | :--- | :--- | :--- | | Imine-linked Nanofilm | 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | Humid Air / DMSO | Not specified | Ozone (O₃) detection and removal. acs.org | | Polyimine COF Film | Terephthalaldehyde | Dichloromethane / Water | ~10 nm | Nanofiltration membrane active layer. acs.org | | Self-standing COF Film | 1,3,5-Triformylphloroglucinol (TFP) | Dichloromethane / Water | ~5 µm | Molecular separation membranes. acs.orgresearchgate.net | | COF-O Film | 1,2-bis(5-formyl-2-methylthien-3-yl)cyclopentene (DAE-O) | Not specified | Switchable electrical conductivity. chinesechemsoc.org |
Electrochemical and Redox Chemistry of Tris 4 Aminophenyl Amine and Its Derivatives
Electrochemical Behavior of TAPA
The electrochemical characteristics of TAPA are defined by the triphenylamine (B166846) core, which can be reversibly oxidized. This behavior is retained and often enhanced when TAPA is used as a monomer or building block in more complex architectures.
Tris(4-aminophenyl)amine is recognized for its capacity to exist in multiple oxidation states, a property that is fundamental to its use in electrochromic devices. The central triphenylamine unit can undergo oxidation to form stable radical cations. This redox activity can be further expanded when TAPA is incorporated into larger systems. For instance, combining a redox-active TAPA-derivative ligand with a redox-active metal center in a coordination framework can lead to a greater number of accessible redox states within the final material. researchgate.net Spectroelectrochemical studies on TAPA-based linkers have allowed for a deeper understanding of the charge delocalization across the triphenylamine backbone upon oxidation. nih.gov The monoradical cation of TAPA derivatives is often readily accessible, forming the basis for the material's redox-based applications. rsc.org
The redox behavior of TAPA-based materials has been investigated in both aqueous and non-aqueous electrolytes.
In aqueous systems , conjugated microporous polymers incorporating TAPA and ferrocene (B1249389) (TPA-FC) have been studied as electrode materials for supercapacitors. mdpi.com Cyclic voltammetry experiments on these materials were conducted in a 1 M potassium hydroxide (B78521) (KOH) aqueous solution to assess their electrochemical capabilities. mdpi.com
In non-aqueous systems , the electropolymerization of TAPA derivatives has been successfully carried out. For example, conducting polymeric films of cobalto(5,10,15-tris(4-aminophenyl)-20-phenylporphyrin) were prepared on a glassy carbon electrode in a dimethyl formamide (B127407) (DMF) solution containing 0.1 M tetra-n-butyl ammonium (B1175870) perchlorate (B79767) (TBAP) as the supporting electrolyte. worldscientific.com
| System Type | TAPA Derivative | Electrolyte | Application/Study |
|---|---|---|---|
| Aqueous | TAPA-Ferrocene Conjugated Microporous Polymer (TPA-FC) | 1 M KOH | Supercapacitor Electrode |
| Non-Aqueous | Cobalto(5,10,15-tris(4-aminophenyl)-20-phenylporphyrin) | 0.1 M TBAP in DMF | Electrochemical Sensor |
Porphyrins substituted with aminophenyl groups, including trisubstituted variants, can undergo oxidative electropolymerization in a process that is analogous to the formation of polyaniline. worldscientific.comacs.org This process involves the electrochemical oxidation of the amine groups, leading to the formation of a polymer film on the electrode surface. acs.org The polymerization can be monitored using techniques like cyclic voltammetry. acs.org For instance, conducting films of cobalto(5,10,15-tris(4-aminophenyl)-20-phenylporphyrin) have been grown via electropolymerization by cycling the potential at a scan rate of 100 mV/s. worldscientific.com However, the polymerization process can be complex; overoxidation can sometimes lead to the formation of passivating structures, which diminishes the electronic conductivity and halts further polymer growth. acs.org
The integration of TAPA into Covalent Organic Frameworks (COFs) has led to the development of advanced electrochromic materials. These porous, crystalline polymers exhibit changes in their optical properties in response to an electrical stimulus.
A notable example is a COF synthesized from TAPA and terephthalaldehyde (B141574) (TAPA-PDA), which displays four-state electrochromism. researchgate.netnih.gov This material can switch between four distinct colors—orange, pear, green, and cyan—upon the application of different voltages. researchgate.netnih.gov This multi-color capability is a significant advancement over traditional two-state electrochromic materials. researchgate.net
Another TAPA-based COF, formed from the condensation of tris(4-formyl phenyl)amine and 2,4,6-tris-(4-aminophenyl)-1,3,5-triazine (TPA-TCIF), demonstrates reversible two-state electrochromism. nih.gov This material changes from yellow in its neutral state to red in its oxidized state. nih.gov The high surface area (1136.8 m²/g) and porous nature of this COF facilitate efficient ion transport, leading to good coloration efficiency and stable performance. nih.gov
| COF System | Building Blocks | Number of States | Color Transitions | Optical Contrast (ΔT) | Coloration Efficiency (CE) |
|---|---|---|---|---|---|
| TAPA-PDA ecCOF | This compound (TAPA) + Terephthalaldehyde (PDA) | 4 | Orange ↔ Pear ↔ Green ↔ Cyan | N/A | N/A |
| TPA-TCIF | Tris(4-formyl phenyl)amine + 2,4,6-Tris-(4-aminophenyl)-1,3,5-triazine | 2 | Yellow ↔ Red | 37% | 47.7 cm²/C |
Polymerization During Electrochemical Cycling
Redox-Active Linkers in Coordination Polymers
Derivatives of TAPA are employed as redox-active linkers in the construction of coordination polymers and frameworks. nih.gov In these materials, the TAPA-based ligand connects metal nodes while also providing an electronically active component. The successful incorporation of linkers like tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) and tris(4-(pyridin-4-yl)phenyl)amine (B3100268) (NPy3) into frameworks with Mn(II), Cu(II), and Co(II) has been reported. researchgate.netnih.govrsc.org
The redox activity of the linker allows for the manipulation of the framework's electronic state. nih.gov Solid-state electrochemical and spectroelectrochemical methods can be used to explore the accessible redox states. researchgate.netnih.gov The ability to oxidize the linker within the solid-state material opens pathways for creating multifunctional materials where properties like fluorescence can be switched 'on' and 'off' with the redox state. researchgate.net
Studies on Multi-Ferrocene Systems Incorporating TAPA
TAPA serves as a versatile scaffold for constructing multi-ferrocene systems, which are of interest for their collective redox properties that can be more complex than the sum of their individual ferrocene units. researchgate.netnih.gov These systems are designed to facilitate multi-electron processes relevant to energy capture and storage. researchgate.net
TAPA has been used as a core amine to react with 1,1'-diacetylferrocene, forming conjugated microporous polymers (TPA-FC) that possess high surface area and are electrochemically active. mdpi.com In other work, TAPA has been used in the self-assembly of complex architectures, such as a palladium(II) truncated tetrahedron with multiple pendant ferrocene groups. researchgate.net The electrochemical analysis of such structures reveals complex, multi-step redox mechanisms upon oxidation, highlighting emergent properties that arise from the specific spatial organization of the ferrocene units. researchgate.net
Optical and Spectroscopic Investigations of Tris 4 Aminophenyl Amine Containing Systems
Fluorescence Properties of TAPA and its Derivatives
The highly conjugated structure of TAPA, where three aminophenyl groups are linked to a central nitrogen atom, is responsible for its inherent fluorescence. This property makes it a subject of interest for applications in optical materials and as a molecular probe. fishersci.nofishersci.ptfishersci.comthermofisher.comimpurity.comcymitquimica.com
Tris(4-aminophenyl)amine is recognized as a fluorescent trifunctional, highly symmetric probe. fishersci.nofishersci.ptfishersci.comthermofisher.comimpurity.comcymitquimica.commolbase.com The electron-rich nature of the central amine and the extended π-system of the aromatic rings allow TAPA to absorb and emit light efficiently. This fluorescence can be modulated by its local environment and through chemical modification, making it a versatile scaffold for designing fluorescent sensors. For instance, TAPA-based covalent organic frameworks (COFs) have been developed for the detection of various analytes. The inherent fluorescence of the TAPA unit can be quenched or enhanced upon interaction with specific molecules or ions, forming the basis of the sensing mechanism. TAPA-TFPA COF nanosheets, for example, have been utilized to detect DNA at nanomolar concentrations through a fluorescence quenching mechanism. Similarly, another TAPA-based COF has been shown to be an effective fluorescent probe for the detection of Cu²⁺ ions.
While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some TAPA derivatives and related structures exhibit the opposite phenomenon, known as aggregation-induced enhanced emission (AIEE). rsc.org In AIEE-active materials, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. rsc.org
For example, a triferrocenyl-substituted 1,3,5-triphenylbenzene, a structurally related C3-symmetric molecule, displays AIEE characteristics, with its fluorescence quantum yield jumping from 13% in a good solvent to 74% in an aggregated state. rsc.org Another study on a BOPHY-based polymer incorporating a TPA derivative, BP-2TPA, demonstrated a 12-fold increase in fluorescence intensity when the water fraction in a THF/water mixture was increased to 90%, indicative of AIEE. researchgate.net Hyperbranched poly(tetrahydropyrimidine)s synthesized using TAPA also show typical AIEE behavior, being faintly emissive in solution but strongly luminescent in the aggregated state. scut.edu.cn This property is highly desirable for applications in solid-state lighting devices like organic light-emitting diodes (OLEDs) and for developing sensitive bio-probes. rsc.org
Exploration as Fluorescent Probes
Non-Linear Optical (NLO) Properties
This compound and its derivatives are noted for their significant non-linear optical (NLO) properties. fishersci.nofishersci.ptfishersci.comthermofisher.comimpurity.comcymitquimica.commolbase.com NLO materials are substances whose optical properties, such as refractive index and absorption coefficient, change with the intensity of incident light. This behavior stems from the interaction of the material's electrons with the strong electromagnetic field of intense laser light.
The unique molecular structure of TAPA, characterized by a central nitrogen atom acting as an electron donor and the extended π-conjugated system of the phenyl rings, contributes to a large molecular hyperpolarizability, which is a key factor for second- and third-order NLO activity. The C₃ symmetry of the molecule is particularly advantageous for NLO applications. Research has consistently highlighted TAPA's potential in this area, making it a candidate for use in technologies such as optical switching, frequency conversion, and optical data storage. fishersci.nofishersci.ptfishersci.comthermofisher.comimpurity.comcymitquimica.commolbase.com
Spectroscopic Characterization of TAPA and its Architectures
Spectroscopic techniques are essential tools for verifying the chemical structure and bonding within TAPA and its more complex architectures, such as polymers and COFs.
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. gla.ac.uk The FTIR spectrum of TAPA and its derivatives provides a molecular "fingerprint" that confirms their structure.
For TAPA itself, characteristic peaks are observed for the N-H stretching vibrations of the primary amine groups, typically in the range of 3330-3420 cm⁻¹. researchgate.netrsc.orgacs.org Other significant peaks include the C=C stretching of the aromatic rings around 1615-1622 cm⁻¹ and the C-C bending vibrations of the aromatic ring at approximately 1500 cm⁻¹. researchgate.netrsc.orgacs.org
When TAPA is used as a building block in polymerization reactions, such as the formation of polyimides or COFs, FTIR is crucial for confirming the reaction's success. For instance, in the synthesis of a TAPA-based polyimide (TP) from TAPA and pyromellitic dianhydride (PMDA), the disappearance of the N-H stretching bands of the amine and the appearance of characteristic imide group absorption bands (e.g., C=O stretching around 1725-1779 cm⁻¹ and C-N-C stretching near 1369 cm⁻¹) confirm the formation of the imide linkage. acs.orgresearchgate.netresearchgate.net
Table 1: Characteristic FTIR Peaks for TAPA and a TAPA-based Imide COF
| Functional Group | TAPA Wavenumber (cm⁻¹) | TAPA-PMDA COF Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Primary Amine | 3405, 3330 acs.org | Absent | N-H Stretch |
| Aromatic C=C | 1615 acs.org | Present | C=C Stretch |
| Imide Carbonyl | Absent | ~1779, 1725 researchgate.netresearchgate.net | C=O Antisymmetric & Symmetric Stretch |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is an indispensable tool for the structural characterization of insoluble materials like TAPA-based COFs and polymers. rsc.orgrsc.org It provides detailed information about the local chemical environment of carbon atoms in the solid state.
Table 2: Selected ¹³C-CPMAS NMR Chemical Shifts for TAPA-based COFs
| Carbon Environment | TAPA-PMDA COF (ppm) researchgate.netresearchgate.net | TAPA-TFPPy COF (ppm) berkeley.edu |
|---|---|---|
| Imide Carbonyl Carbon | 165.0 | N/A |
| Imine Carbon | N/A | 162.4 |
UV-Vis Diffuse Reflectance Spectroscopy (DRS)
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for characterizing the optical properties of solid materials containing this compound (TAPA), particularly for determining their light absorption characteristics and estimating their optical band gaps. This method is widely applied to TAPA-based polymers and covalent organic frameworks (COFs). acs.orgkaust.edu.sa
In a study involving a this compound-based polyimide (TP) and its composite with graphitic carbon nitride (CN), DRS was employed to measure the absorption spectra of the pristine materials and the resulting composite (TPCN-20). acs.orgresearchgate.net The spectra revealed the light absorption range of each material. Furthermore, the data obtained from DRS can be transformed using the Kubelka-Munk function to plot (F(R)hν)^1/2 against photon energy (hν), which allows for the determination of the band gap values. acs.orgkaust.edu.sa The analysis showed distinct band gaps for the individual components and the composite, highlighting the electronic interactions between the TAPA-based polyimide and the graphitic carbon nitride. acs.orgresearchgate.net The UV-Vis DRS spectra for these materials are typically recorded over a wide range, such as 220 to 800 nm, to capture all relevant electronic transitions. kaust.edu.sarsc.org
Table 1: Band Gap Values Determined from DRS Data
| Material | Band Gap (eV) | Source |
|---|---|---|
| This compound-based Polyimide (TP) | 2.50 | acs.orgresearchgate.net |
| Graphitic Carbon Nitride (CN) | 2.70 | acs.orgresearchgate.net |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a fundamental tool for investigating the emissive properties of this compound and its derivatives, which are known to be fluorescent probes. cymitquimica.comcymitquimica.comfishersci.no This technique provides insights into the electronic structure and de-excitation pathways of photo-excited states. A crucial application of PL spectroscopy in the context of TAPA-containing systems is to study the efficiency of charge separation and the recombination rate of photogenerated electron-hole pairs in composite materials. acs.orgresearchgate.net
For instance, in composites made from a TAPA-based polyimide (TP) and graphitic carbon nitride (CN), PL studies were conducted at room temperature using an excitation wavelength of 300 nm. acs.orgresearchgate.net The resulting PL spectra showed that the composite material (TPCN-20) exhibited a significantly lower photoluminescence intensity compared to the individual TP and CN components. acs.orgresearchgate.net This quenching of photoluminescence is a strong indicator of improved charge separation and suppressed recombination of electron-hole pairs at the interface between the two materials, a desirable characteristic for applications in photocatalysis. acs.orgresearchgate.net
The inherent fluorescence of TAPA has also been harnessed in the development of sensing platforms. kaust.edu.sa Covalent organic framework (COF) nanosheets synthesized using TAPA can act as novel fluorescence sensors for the highly selective and sensitive detection of analytes like DNA. kaust.edu.sa
Table 2: Photoluminescence Findings for TAPA-Containing Systems
| System | Excitation Wavelength (nm) | Key Observation | Implication | Source |
|---|---|---|---|---|
| TP, CN, and TPCN-20 Composite | 300 | PL intensity of TPCN-20 is lower than that of pure TP and CN. | Improved charge separation and slower recombination of electron-hole pairs. | acs.orgresearchgate.net |
Theoretical and Computational Studies of Tris 4 Aminophenyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For TAPA and its derivatives, DFT calculations have been instrumental in understanding their geometry, electronic properties, and the nature of intermolecular forces that govern their assembly in the solid state. mdpi.com Computational calculations are consistent with a C–N bond length of 1.42 Å and a C–N–C bond angle of 120° for the central amine. mdpi.com The central nitrogen atom exhibits an almost-planar geometry, a result of the resonance delocalization of the nitrogen's electron lone pair across the entire structure. mdpi.com
DFT calculations have been employed to analyze the interaction energies within the crystal lattices of TAPA derivatives, providing a quantitative understanding of the forces stabilizing the crystal network. mdpi.com By performing these calculations at the B3LYP/6-31G(d,p) level of theory, researchers can estimate the energetic contributions of various intermolecular interactions. mdpi.comresearchgate.net
In a study of two TAPA derivatives, Hirshfeld surface analysis combined with DFT calculations revealed how different interactions contribute to the stability of the crystal structures. mdpi.comresearchgate.net For one derivative, a carbamate, the primary stabilizing force was identified as amide N—H∙∙∙O interactions of a dispersive nature. mdpi.com In contrast, for an oxamate (B1226882) derivative, dispersive carbonyl–carbonyl interactions also played a significant competitive role in the supramolecular arrangement. mdpi.com
The calculations provide specific energy values for these interactions. For instance, in one of the derivative crystals, the amide N—H∙∙∙O hydrogen bond was found to be the main contributor to stabilization energy, with a total energy (Etot) of -114.8 kJ mol⁻¹. mdpi.com This quantitative analysis is crucial for crystal engineering, as it helps in understanding and predicting the packing of molecules in the solid state. mdpi.com
Table 1: DFT-Calculated Interaction Energies in a TAPA-Derivative Crystal Lattice Data based on calculations at the B3LYP/6-31G(d,p) level of theory.
| Interacting Atoms | Interaction Type | Calculated Stabilization Energy (Etot) |
| N—H∙∙∙O | Hydrogen Bond | -114.8 kJ mol⁻¹ |
This interactive table summarizes the key interaction energy finding from DFT calculations on a Tris(4-aminophenyl)amine derivative. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a TAPA derivative, might interact with a biological target like a protein. Studies have investigated this compound as a potential inhibitor for various enzymes.
Research has shown that this compound is a potential candidate as a neuraminidase inhibitor. Neuraminidase is a key enzyme for the influenza virus, and its inhibition can disrupt the viral replication cycle. Molecular docking simulations using the SwissDock web system showed that the terminal nitrogen atoms of this compound interact with key amino acid residues in the active site of neuraminidase, specifically Isoleucine, Tryptophan, and Alanine.
In addition to its potential antiviral activity, preliminary research indicates that the compound may also function as a cyclooxygenase-2 (COX-2) inhibitor, which could provide anti-inflammatory properties.
Table 2: Summary of Molecular Docking Studies on this compound This table outlines the biological targets and key findings from molecular docking simulations.
| Biological Target | Organism/System | Interacting Residues/Site | Potential Application |
| Neuraminidase | Influenza B Virus | Isoleucine, Tryptophan, Alanine | Antiviral (Anti-influenza) |
| Cyclooxygenase-2 (COX-2) | Human | Active Site | Anti-inflammatory |
This interactive table summarizes the findings from molecular docking studies involving this compound.
Modeling of CO2/N2 Separation in TAPA-Functionalized COFs
This compound is a crucial building block for synthesizing porous materials like Covalent Organic Frameworks (COFs) and polyimides used in gas separation applications. mdpi.comresearchgate.net Theoretical modeling plays a vital role in designing and understanding the performance of these materials for separating carbon dioxide (CO₂) from nitrogen (N₂), a critical process for post-combustion carbon capture. researchgate.net
Modeling studies, often combining DFT calculations with molecular dynamics (MD) simulations, are used to explore adsorption sites, calculate adsorption energies, and predict the selectivity of CO₂ over N₂. researchgate.net These theoretical approaches have demonstrated that the nitrogen-rich nature of TAPA-based materials is beneficial for CO₂ separation. researchgate.net The nitrogen atoms within the material's framework enhance the affinity for CO₂ molecules, leading to improved separation performance. researchgate.net
For instance, a study on carbon molecular sieve (CMS) membranes derived from TAPA-based polyimides investigated their transport properties for O₂, N₂, and CO₂. researchgate.net The research found that the membrane with a higher nitrogen content, attributable to the TAPA monomer, exhibited significantly higher CO₂/N₂ selectivity. researchgate.net This was explained by the beneficial effect of the doped nitrogen atoms on the surface diffusion of CO₂ through the membrane, a synergistic effect of selective surface diffusion and molecular sieving. researchgate.net Aromatic amine-functionalized COFs have shown high theoretical adsorption selectivity for CO₂ over N₂, with calculated values reaching 100 or higher. d-nb.info
Table 3: CO₂/N₂ Separation Performance of TAPA-Based CMS Membranes Data from a comparative study of two membranes derived from TAPA-based polyimides.
| Membrane ID | Dianhydride Monomer | Key Feature | CO₂/N₂ Selectivity |
| XS22-600 | BTDA | Higher Nitrogen Content | 19.1 |
| XS23-600 | PMDA | Lower Nitrogen Content | 13.1 |
This interactive table presents empirical data showing the enhanced CO₂/N₂ selectivity in TAPA-based membranes with higher nitrogen content. researchgate.net
Advanced Applications of Tris 4 Aminophenyl Amine in Functional Materials
Energy Storage and Conversion
The distinct electrochemical and structural properties of TAPA-based materials make them promising candidates for next-generation energy storage and conversion technologies.
Tris(4-aminophenyl)amine has been investigated as a potential catholyte material in aqueous organic redox flow batteries (AORFBs), which are considered for large-scale grid energy storage. In one study, a series of triarylamines were synthesized and screened for their suitability as catholytes, with this compound emerging as a strong candidate based on cyclic voltammetry analysis. cam.ac.uk
However, research revealed challenges with its application. While initial electrochemical performance and solubility were promising, the compound underwent polymerization during electrochemical cycling. cam.ac.uk This led to the formation of a polymer film on the working electrode, causing rapid capacity fade due to the loss of accessible active material and hindered ion transport. cam.ac.uk
To address this instability, researchers explored the use of different electrolytes. A mixed electrolyte system containing phosphoric acid (H₃PO₄) and hydrochloric acid (HCl) was found to inhibit the polymerization process. cam.ac.ukresearchgate.net This optimized electrolyte led to the formation of smaller oligomers, which consumed less active material, thereby reducing the rate of degradation in the redox flow battery. cam.ac.uk Under these modified conditions, the Coulombic efficiency improved by over 4%, and the maximum number of cycles more than quadrupled. cam.ac.uk
| Parameter | Value / Observation | Source |
| Compound | This compound | cam.ac.uk |
| Application | Catholyte for Aqueous Organic Redox Flow Batteries | cam.ac.uk |
| Challenge | Polymerization during cycling leading to capacity fade | cam.ac.ukresearchgate.net |
| Mitigation Strategy | Use of a mixed H₃PO₄ and HCl electrolyte | cam.ac.ukresearchgate.net |
| Improvement | Coulombic efficiency increased by >4% | cam.ac.uk |
| Improvement | Maximum cycle number more than quadrupled | cam.ac.uk |
A significant advancement in green hydrogen production involves the use of a TAPA-based covalent organic framework (COF) as a metal-free piezocatalyst. pwonlyias.com Researchers developed a donor-acceptor COF by reacting this compound (the donor) with pyromellitic dianhydride (PDA) (the acceptor). theshillongtimes.comthehindu.com This reaction forms a COF with imide linkages that exhibits a unique ferrielectric (FiE) ordering, crucial for its high piezocatalytic efficiency. pwonlyias.comthehindu.comdhyeyaias.com
This all-organic, metal-free catalyst can produce hydrogen (H₂) fuel from water by harvesting mechanical energy, such as ambient vibrations or pressure. pwonlyias.comtheshillongtimes.com The piezocatalytic mechanism works by converting mechanical stress into chemical energy. The material's sponge-like porous structure allows for efficient diffusion of water. pwonlyias.comdhyeyaias.com The FiE ordering creates intense local electric fields at the pore surfaces, which, when subjected to mechanical force, generates electron-hole pairs that drive the water splitting reaction to produce hydrogen with high yields. dhyeyaias.com This innovation presents a cost-effective and sustainable alternative to traditional heavy or transition metal-based piezocatalysts. theshillongtimes.comthehindu.com
| Catalyst Component (Donor) | Catalyst Component (Acceptor) | Linkage Type | Key Property | Application | Energy Source |
| This compound (TAPA) | Pyromellitic dianhydride (PDA) | Imide | Ferrielectric (FiE) ordering | Water splitting for H₂ production | Mechanical energy |
TAPA has been used to create porous polyimides for application as anode materials in lithium-ion batteries. asme.org In one study, two triphenylamine-containing polyimides were synthesized through a polycondensation reaction between TAPA and either pyromellitic dianhydride (PMDA) or naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA). asme.org
The introduction of the TAPA linkage resulted in polyimides with high surface areas and well-formed porous structures. asme.org These characteristics provide abundant redox-active sites exposed to the electrolyte, facilitating fast ion transport. asme.org When tested as an anode for LIBs, the polyimide derived from TAPA and NTDA (referred to as N1) exhibited a high specific surface area of 738 m²/g and demonstrated a remarkable reversible specific capacity that increased to 349 mAh/g during cycling. asme.org It also showed a rate capacity of 400 mAh/g at a high current density of 500 mA/g, highlighting its potential for high-performance rechargeable batteries. asme.org
| Polyimide Anode | TAPA Co-monomer | Specific Surface Area (m²/g) | Reversible Specific Capacity (mAh/g) | Rate Capacity (at 500 mA/g) |
| N1 | Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) | 738 | 349 (increasing during cycling) | 400 mAh/g |
| N2 | Pyromellitic dianhydride (PMDA) | 456 | Not specified | Not specified |
Piezocatalytic Water Splitting for Hydrogen Production
Environmental Remediation and Separation
The structural features of TAPA-based polymers, such as their porosity and the presence of nitrogen-rich functional groups, make them highly effective for environmental applications, including the removal of hazardous pollutants from water.
Polymers and covalent organic frameworks derived from TAPA are effective adsorbents for capturing toxic heavy metal ions from aqueous solutions. mdpi.com The nitrogen atoms in the TAPA structure act as binding sites for metal ions. For instance, a two-dimensional COF synthesized from this compound and 2,2′-Bithiophene-5,5′-dicarboxaldehyde (TAPA-BTDC) was fabricated for the removal of silver ions (Ag(I)) from water. mdpi.com
This TAPA-based COF demonstrated high crystallinity and, through its specific structural design and controlled pores, achieved a maximum adsorption capacity of 353.19 mg/g for Ag(I). mdpi.com The material also showed good reusability; after five cycles of adsorption and elution (using a thiourea (B124793) and HCl solution), the COF retained 93% of its original adsorption capacity. mdpi.com
| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Reusability (after 5 cycles) |
| TAPA-BTDC COF | Silver (Ag(I)) | 353.19 | 93% of original capacity |
These GO-TAPA composites have shown high selectivity and efficiency in adsorbing various REEs from aqueous solutions. Research demonstrated that the composites effectively remove elements like Yttrium (Y), Neodymium (Nd), Erbium (Er), Lanthanum (La), and Ytterbium (Yb). researchgate.net The material proved to be stable and reusable, making it a promising candidate for resource recovery and environmental remediation. researchgate.net
| Adsorbent | Target REE | Maximum Adsorption Capacity (mg/g) |
| Graphene oxide-tris(4-aminophenyl)amine (GO-TAPA) | Ytterbium (Yb(III)) | 30.88 |
| Graphene oxide-tris(4-aminophenyl)amine (GO-TAPA) | Erbium (Er(III)) | 26.52 |
| Graphene oxide-tris(4-aminophenyl)amine (GO-TAPA) | Neodymium (Nd(III)) | 20.60 |
| Graphene oxide-tris(4-aminophenyl)amine (GO-TAPA) | Lanthanum (La(III)) | 11.24 |
| Graphene oxide-tris(4-aminophenyl)amine (GO-TAPA) | Yttrium (Y(III)) | 10.52 |
Gas Separation (e.g., CO2/N2, Acetylene (B1199291)/Ethylene)
TAPA-based materials, particularly polyimides and covalent organic frameworks (COFs), have demonstrated significant potential in gas separation applications. The inherent microporosity and the ability to introduce specific functional groups make these materials selective for certain gas molecules.
For instance, polyimide membranes derived from TAPA show notable selectivity for carbon dioxide (CO₂) over nitrogen (N₂). Research has shown that TAPA-based polyimide membranes can achieve a CO₂/N₂ selectivity of 32.5, which is an improvement over materials made from analogous building blocks like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). This enhanced selectivity is attributed to the increased microporosity of the TAPA-based polymers. In another study, microporous polyimides synthesized from naphthalene-1,4,5,8-tetracarboxylic dianhydride and TAPA exhibited CO₂ uptakes of up to 12.3 wt% at 273 K and 1 bar, with CO₂/N₂ and CO₂/CH₄ separation factors of 88.6 and 12.9, respectively. researchgate.net
In the crucial industrial separation of acetylene from ethylene (B1197577), a crystalline polyimide porous aromatic framework, PAF-110, synthesized from TAPA and naphthalene-1,4,5,8-tetracarboxylic dianhydride, has shown promise. berkeley.edu At 273 K and 1 bar, PAF-110 adsorbs more than twice the amount of acetylene compared to ethylene. berkeley.edu It exhibits an acetylene/ethylene selectivity of 3.9 at 298 K and 1 bar, a result of stronger electrostatic interactions between acetylene and the carbonyl oxygen atoms within the framework. berkeley.edu
Table 1: Gas Separation Performance of TAPA-Based Materials
| Material | Gas Pair | Selectivity | CO₂ Uptake (wt%) | Conditions |
| TAPA-based Polyimide Membrane | CO₂/N₂ | 32.5 | - | - |
| Naphthalene-based Polyimide researchgate.net | CO₂/N₂ | 88.6 | 12.3 | 273 K, 1 bar |
| Naphthalene-based Polyimide researchgate.net | CO₂/CH₄ | 12.9 | 12.3 | 273 K, 1 bar |
| PAF-110 berkeley.edu | Acetylene/Ethylene | 3.9 | - | 298 K, 1 bar |
Organic Dye Removal (Adsorption and Photocatalysis)
This compound-based polymers are effective materials for the removal of organic dyes from water through both adsorption and photocatalysis. The porous nature and functional groups of these polymers facilitate the capture of dye molecules.
A polyimide based on TAPA (TP) has shown significant adsorption properties for organic dyes. acs.org To enhance its performance, it has been combined with graphitic carbon nitride (CN) to create TPCN composites. acs.orgresearchgate.net These composites exhibit improved charge separation and light absorption, which boosts their photocatalytic activity. acs.orgresearchgate.net In studies using Rhodamine B (RhB) dye, a TPCN composite (TPCN-20) demonstrated 99% dye removal within 40 minutes under visible light. acs.org This high efficiency is attributed to the synergistic effect of dye adsorption by the TP component and subsequent photocatalytic degradation by the CN component. acs.org The pure TP material alone could remove 73% of RhB after 120 minutes, primarily through adsorption. acs.org
Table 2: Rhodamine B Dye Removal by TAPA-based Materials
| Material | Removal Efficiency (%) | Time (min) | Mechanism |
| TPCN-20 acs.org | 99 | 40 | Adsorption & Photocatalysis |
| Pure TP acs.org | 73 | 120 | Adsorption |
Sensing Technologies
The electron-rich nature of the TAPA molecule makes it a valuable component in the development of chemical sensors. Materials incorporating TAPA can exhibit changes in their electrical or optical properties upon interaction with specific analytes.
Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. Covalent organic frameworks containing TAPA have been utilized to fabricate these types of sensors.
For example, a redox-active COF constructed from TAPA and naphthalene-1,4,5,8-tetracarboxylic dianhydride (NDA), known as NT COF, has been used to create a chemiresistive sensor for hydrogen gas (H₂). rsc.org The sensor, fabricated from an exfoliated version of the COF (eNT COF), showed a response to 1% H₂ at 80 °C with response and recovery times of 4.5 and 3.9 seconds, respectively. rsc.org Another COF, created through the polyimidization of TAPA and pyromellitic dianhydride (PMDA), has also been investigated for H₂ sensing. researchgate.net The reductive nature of the TAPA moiety within the COF structure is a key factor in its sensing capability. researchgate.net Furthermore, heptazine-based microporous polymers synthesized with building blocks like tris(4-aminophenyl)benzene have demonstrated high selectivity and sensitivity for ammonia (B1221849) detection at room temperature. sci-hub.se
Organic Electronics
This compound is a versatile building block for materials used in organic electronics due to its inherent electronic properties. mdpi.com It is frequently used in the synthesis of COFs and polymers for applications such as semiconductor thin films and luminescent materials. mdpi.com
TAPA-based COFs can be fabricated into thin films with semiconducting properties. mdpi.com These films are promising for various electronic applications. For instance, few-layer, large-area 2D COF semiconductor thin films have been developed using TAPA as a key building block. mdpi.com The ability to form ordered, crystalline structures is crucial for achieving efficient charge transport in these films. An imine-linked thin film, created from the reaction of TAPA and 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, was designed for efficient ozone detection and removal, showcasing the adaptability of these films for specific electronic sensing applications. acs.org
The incorporation of TAPA into COFs can impart both luminescent and semiconducting properties. The triphenylamine (B166846) core of TAPA is an electron-donor unit, and when combined with electron-acceptor units, it can create donor-acceptor (D-A) structures that are beneficial for optoelectronic applications. rsc.org
For example, a series of COFs synthesized from tris(4-formylphenyl)amine (B39881) (TFPA) and various amine linkers, including TAPA, demonstrated adjustable intramolecular charge transfer, making them efficient electrochemiluminescence (ECL) emitters. rsc.org In another example, a COF based on pyrene (B120774) and triphenylene (B110318) units exhibited blue luminescence and semiconducting properties, with evidence of electronic coupling between the building blocks. rsc.org The design of COFs with specific building blocks allows for the tuning of their electronic and optical properties, making them suitable for a range of applications in organic electronics. acs.org
Memristors
This compound (TAPA) has emerged as a crucial building block for creating advanced memristive devices, which are key components for next-generation neuromorphic computing. These devices, capable of emulating biological synaptic functions, leverage the unique structural and electronic properties of TAPA-based materials. Research has demonstrated the application of TAPA in both ionic memristors and organic memristors based on covalent organic frameworks (COFs).
One significant application is in the fabrication of ionic memristors that mimic the behavior of bidirectional inhibitory synapses. nih.gov In one approach, a bilayer heterostructure is created using a solid electrolyte and a microporous polymer derived from TAPA (TPA-CMP). researchgate.net This structure acts as a neurotransmitter, where the microporous polymer provides confined nanochannels for ion migration, trapping, and de-trapping. nih.govresearchgate.net This ionic movement under positive and negative stimuli results in inhibitory synaptic plasticity, a behavior that was previously a challenge to replicate in artificial synapses. nih.gov TAPA-polyelectrolyte composites have been used to create these porous, ion-confining structures through a layer-by-layer deposition method. The resulting devices can maintain stable, nonvolatile memory for extended periods (around 60 minutes) after repeated stimuli, demonstrating their potential for use as neural nodes in neuromorphic systems. nih.govresearchgate.net
Another promising avenue is the use of TAPA to construct two-dimensional (2D) COFs with donor-acceptor (D-A) systems for organic memristors. rsc.org In this design, TAPA serves as the electron-donating core. These COF films can be synthesized directly onto conductive substrates like indium tin oxide (ITO) through a Schiff-base reaction with aldehyde-containing linker molecules. rsc.org The resulting memristors exhibit rewritable, non-volatile resistance switching behavior attributed to electric field-induced intramolecular charge transfer within the D-A structure. rsc.org Devices fabricated using a TAPA-based COF have demonstrated high stability and excellent performance metrics, as detailed in the table below. rsc.org
Table 1: Performance of a TAPA-Based Covalent Organic Framework (COF) Memristor
| Parameter | Value | Source |
|---|---|---|
| Functional Layer | TT-COF (51 nm thick) | rsc.org |
| Device Structure | Ag/COF/ITO | rsc.org |
| Switching Voltage | 0.8 V | rsc.org |
| Endurance | 550 cycles | rsc.org |
The low driving voltage and high endurance of these TAPA-based COF memristors make them one of the leading COF-based memory devices for applications in flexible and wearable electronics. rsc.org
Proton-Conductive Materials
The propeller-like, C3-symmetric structure of this compound makes it a valuable monomer for synthesizing porous organic polymers (POPs) and covalent organic frameworks (COFs) with applications in proton conduction. researchgate.net These materials are essential for developing technologies such as proton exchange membrane fuel cells (PEMFCs) and protonic field-effect transistors. fjirsm.ac.cn The nitrogen-rich framework of TAPA-based materials provides pathways for proton hopping, a key mechanism for efficient proton transport.
TAPA is used to construct robust, porous frameworks, such as polyimides and COFs, through condensation reactions with monomers like dianhydrides. mdpi.com For instance, TAPA-based triimido COFs have been shown to achieve significant proton conductivity. The performance of these materials often depends on the ordered stacking of the polymer layers, which creates aligned channels for proton movement. The inherent porosity of these frameworks can be leveraged to host proton carriers, such as phosphoric acid, further enhancing conductivity. rsc.org
Research into porous organic polymer gels has highlighted a synthetic strategy adaptable to various tri-amino building blocks like TAPA for creating materials with exceptionally high proton conductivity, even at subzero temperatures. chinesechemsoc.org While not exclusively focused on TAPA, the study demonstrates the potential for TAPA-based gels to serve as high-performance proton conductors by combining hierarchically porous structures with the ability to load substantial amounts of proton-donating acids. chinesechemsoc.org This creates unimpeded transport pathways, leading to benchmark-setting conductivity values. chinesechemsoc.org
Table 2: Reported Proton Conductivity in TAPA-Based and Related Materials
| Material Type | Conductivity (S·cm⁻¹) | Conditions | Source |
|---|---|---|---|
| TAPA-based triimido COF | 1.2 x 10⁻² | 80°C | |
| Phosphoric acid-loaded CMP | 4.39 x 10⁻³ | Not specified | rsc.org |
| Porous Organic Polymer Gel | 2.72 x 10⁻¹ | 75°C (348 K), 90% RH | chinesechemsoc.org |
The development of flexible porous organic polymer membranes further underscores the potential of these materials. fjirsm.ac.cn By creating extensive hydrogen-bond networks, these membranes facilitate efficient proton transfer, enabling their use in advanced devices like protonic field-effect transistors with high proton mobility. fjirsm.ac.cn The versatility and robustness of TAPA-derived polymers make them strong candidates for the next generation of proton-conductive materials.
Conclusion and Future Research Directions
Current Achievements and Remaining Challenges
The development of materials derived from TAPA has led to significant progress in various fields. A primary achievement lies in the synthesis of highly porous and crystalline COFs. These TAPA-based frameworks have demonstrated considerable potential in applications such as gas storage and separation, catalysis, and sensing. nih.govacs.org For instance, polyimide membranes incorporating TAPA have exhibited noteworthy selectivity for CO₂ over N₂.
In optoelectronics, a landmark achievement is the creation of a TAPA-terephthalaldehyde-based COF that displays four-state electrochromism, a rare property that allows the material to switch between four distinct colors (orange, pear, green, and cyan) upon application of an electric potential. nih.govresearchgate.net This multi-state capability represents a significant advancement over traditional two-state electrochromic materials. Furthermore, TAPA's inherent fluorescence has been harnessed to create sensitive detection probes for various analytes. fishersci.com
However, several challenges persist. A major hurdle is the limited photocatalytic efficiency of some TAPA-based materials, such as polyimides, when used in their pure form. acs.orgresearchgate.net While they possess excellent adsorption capabilities for organic pollutants, their performance in degrading these pollutants under light is often insufficient for practical applications. acs.orgresearchgate.net Another significant challenge is the scalability of synthesis. The production of highly crystalline and defect-free COFs on a large scale remains difficult, hindering their transition from laboratory curiosities to industrial commodities. mdpi.com Current synthetic methods often require stringent conditions, and achieving consistent morphology and porosity at scale is an ongoing research focus. mdpi.com Additionally, while post-synthetic modification can introduce new functionalities into TAPA-based COFs, maintaining the material's crystallinity and porosity throughout these chemical transformations is a complex task. researchgate.net
Table 1: Performance Highlights of TAPA-Based Materials
| Application Area | Material Type | Key Performance Metric | Research Finding |
|---|---|---|---|
| Gas Separation | Polyimide Membrane | CO₂/N₂ Selectivity | Achieved a selectivity of 32.5, outperforming similar structures. |
| Proton Conduction | Triimido COF | Proton Conductivity | Reached 1.2 x 10⁻² S·cm⁻¹ at 80°C. |
| Sensing | COF Nanosheets | DNA Detection Limit | Detected DNA at concentrations as low as 0.1 nM via fluorescence quenching. |
| Pollutant Removal | Polyimide/g-C₃N₄ Composite | Photodegradation Efficiency | Degraded 99% of Rhodamine B in 40 minutes under visible light. acs.orgresearchgate.net |
| Electrochromism | TAPA-PDA COF | Color States | Exhibited four stable and reversible color states (orange, pear, green, cyan). nih.gov |
Emerging Research Areas for TAPA-Based Materials
The unique properties of TAPA are paving the way for several emerging research directions. One of the most promising areas is the development of advanced electrochromic systems. The demonstration of four-state electrochromism in a TAPA-based COF opens up possibilities for its use in next-generation smart windows, low-power decorative displays, and even complex electronic components like flip-flop logic gates. nih.gov
Environmental remediation is another burgeoning field for TAPA-based materials. To overcome the low photocatalytic activity of TAPA polyimides, researchers are creating composites. By combining TAPA-based polymers with other functional materials like graphitic carbon nitride (g-C₃N₄), scientists are engineering systems with both high adsorption capacity and enhanced photocatalytic degradation capabilities for organic dyes and other pollutants. acs.orgresearchgate.net These composites benefit from improved charge separation and light absorption, leading to highly efficient pollutant removal. acs.orgresearchgate.net
The adsorption of strategic elements is also a novel application area. Composites of TAPA and graphene oxide have shown a heightened selectivity for adsorbing rare earth elements from aqueous solutions, which could be crucial for recycling and resource management. researchgate.net Furthermore, the field of chiral separations is beginning to leverage TAPA-based COFs. Through post-synthetic modification, the amine groups within the COF structure can be functionalized with chiral molecules, creating specialized frameworks capable of enantioselective adsorption of compounds like amino acids. researchgate.net In energy storage, the high surface area and porous architecture of TAPA-COFs are being explored for use as electrode materials in supercapacitors, where they can provide more active sites and facilitate rapid ion transport. ntu.ac.uk
Potential for Translational Research and Industrial Applications
The translation of laboratory-scale findings into industrial applications is a key goal for TAPA-based materials research. The excellent gas separation performance of TAPA-polyimide membranes makes them attractive for industrial flue gas treatment and natural gas purification. acs.org Their ability to selectively capture CO₂ is particularly relevant in the context of global efforts to reduce greenhouse gas emissions. acs.org For these applications to be realized, research must focus on manufacturing robust, large-area membranes and evaluating their long-term stability under industrial operating conditions.
In the electronics sector, the unique nonlinear optical and multi-state electrochromic properties of TAPA derivatives could be leveraged in the production of advanced optical and display technologies. nih.govfishersci.com The development of TAPA-based materials could lead to more energy-efficient smart glass and novel user interfaces. The path to commercialization will require the development of cost-effective and scalable synthesis methods, such as mechanochemical routes that are more environmentally friendly than traditional solvent-heavy techniques. mdpi.com
For environmental applications, TAPA-based composite photocatalysts hold promise for industrial wastewater treatment. researchgate.net Their ability to efficiently remove persistent organic pollutants could address significant challenges in the manufacturing and textile industries. researchgate.net Translational research in this area should concentrate on optimizing the composite material's formulation, developing practical reactor designs, and assessing the material's reusability and lifecycle. The potential to create these materials via simple, green, and large-scale production pathways will be critical for their industrial adoption. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Tris(4-aminophenyl)amine | TAPA |
| Covalent Organic Framework | COF |
| Pyromellitic dianhydride | PMDA |
| Terephthalaldehyde (B141574) | PDA |
| Graphitic carbon nitride | g-C₃N₄ |
| Graphene Oxide | GO |
Q & A
Q. What are the common synthetic routes for preparing TAPA-based covalent organic frameworks (COFs)?
TAPA is frequently used as a triamine building block in Schiff-base condensation reactions. A typical method involves reacting TAPA with aldehyde-containing monomers (e.g., tris(4-formylphenyl)amine) under solvothermal conditions. For example, TAPA-PDA COF was synthesized using scandium(III) triflate as a catalyst, achieving rapid imine bond formation at room temperature within 10 minutes . Another approach involves solvothermal synthesis with 1,2-dichlorobenzene/ethanol/acetic acid mixtures to optimize crystallinity and porosity .
Q. How can the crystallinity and porosity of TAPA-derived COFs be characterized?
Key techniques include:
- Powder X-ray diffraction (PXRD) to confirm crystallinity and stacking modes (e.g., AA or AB stacking) .
- N2 adsorption-desorption isotherms (BET analysis) to measure surface area and pore size distribution. Reported BET surface areas for TAPA-based COFs range from 291–721 m²/g, depending on the monomer geometry .
- Solid-state <sup>13</sup>C NMR and FTIR spectroscopy to verify chemical bonding and structural integrity .
Q. What safety precautions are essential when handling TAPA in the laboratory?
TAPA derivatives (e.g., tris(4-formylphenyl)amine) are classified as skin sensitizers (Category 1) and eye irritants (Category 2B). Key precautions include:
- Using PPE (gloves, goggles, lab coats) and working in a fume hood.
- Avoiding dust formation and environmental release.
- Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with water if exposed .
Advanced Research Questions
Q. How can TAPA-based COFs be optimized for iodine capture in nuclear waste management?
TAPA-PDA COF demonstrated a high iodine adsorption capacity due to its nitrogen-rich framework and large surface area (685 m²/g). Key optimization strategies include:
- Incorporating π-conjugated systems to enhance iodine-host interactions.
- Adjusting pore size (7–27 Å) to maximize iodine molecule accommodation .
- Testing under varying humidity and temperature conditions to simulate real-world scenarios .
Q. What methodologies enable the integration of TAPA-COFs into electrochromic devices?
TAPA-derived TABP-COF films were synthesized via solvothermal methods using 4,4-biphenyldiformaldehyde. The growth process involves:
- Temperature-controlled crystallization to form nanosheet-to-nanosphere assemblies.
- Electrochemical characterization (cyclic voltammetry) to assess redox activity and switching speeds (~1–5 seconds).
- Optimizing film thickness for balanced conductivity and optical contrast .
Q. How do structural variations in TAPA-COFs influence photocatalytic performance?
The photocatalytic efficiency of TAPA-COFs depends on:
- Linker symmetry : C3-symmetric TAPA monomers promote ordered stacking (e.g., AA mode), enhancing charge carrier mobility .
- Functional group tuning : Introducing electron-withdrawing groups (e.g., -CN) improves light absorption and charge separation .
- Exfoliation into nanosheets : Ultrasonic exfoliation of TAPA-COFs increases active surface area for reactions like CO2 reduction .
Q. How can TAPA-based materials be applied in neuromorphic computing devices?
TAPA-polyelectrolyte composites were used to fabricate ionic memristors mimicking bidirectional inhibitory synapses. Key steps include:
- Layer-by-layer deposition of TAPA and polyelectrolytes to create porous ion-confinement structures.
- Electrical testing (I-V curves) to replicate synaptic plasticity behaviors like paired-pulse depression .
Methodological Challenges and Data Contradictions
Q. Why do different synthetic conditions yield conflicting crystallinity outcomes in TAPA-COFs?
Discrepancies arise from:
- Catalyst choice : Scandium(III) triflate accelerates imine formation at room temperature, while acetic acid in solvothermal methods may slow crystallization .
- Monomer flexibility : Flexible TAPA derivatives (e.g., tris(4-formylphenyl)amine) reduce interlayer stacking, leading to easier exfoliation but lower crystallinity .
Q. How can researchers reconcile discrepancies in BET surface areas for TAPA-COFs?
Surface area variations (e.g., 291 vs. 721 m²/g) stem from:
- Network topology : Tetrakis(4-aminophenyl)methane yields smaller pores than TAPA due to steric effects .
- Activation protocols : Supercritical CO2 drying vs. vacuum heating can preserve or collapse pores .
Emerging Applications
Q. Can TAPA-COFs be tailored for sensitive DNA detection?
Yes. TPA-COF nanosheets, synthesized from TAPA and tris(4-formylphenyl)amine, quench fluorescent DNA probes. Detection limits are optimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
